1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one
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Overview
Description
1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one is a unique organic compound characterized by its cyclobutyl ring and enone structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another approach involves alkene cyclopropanation using diazo compounds, ylides, or carbene intermediates .
Industrial Production Methods: Industrial production of this compound may leverage semi-recombinant techniques, combining recombinant expression with chemical synthesis to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone structure to saturated alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a precursor for bioactive compounds.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals .
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, influencing metabolic processes and cellular functions. For instance, it may inhibit protein synthesis by promoting mistranslation and eliminating proofreading .
Comparison with Similar Compounds
Cyclopropane derivatives: 1-Aminocyclopropane-1-carboxylic acid.
Cyclohexane derivatives: Cyclohexanone, cyclohexanol.
Uniqueness: 1-(1-Aminocyclobutyl)-3-methylbut-2-en-1-one stands out due to its unique cyclobutyl ring and enone structure, which confer distinct chemical reactivity and biological activity compared to other cycloalkane derivatives .
Properties
Molecular Formula |
C9H15NO |
---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)-3-methylbut-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-7(2)6-8(11)9(10)4-3-5-9/h6H,3-5,10H2,1-2H3 |
InChI Key |
ZFLBPCRVROPMGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C1(CCC1)N)C |
Origin of Product |
United States |
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